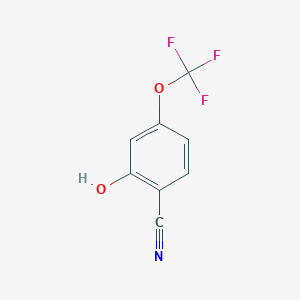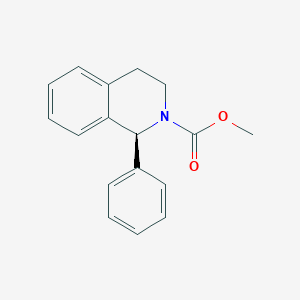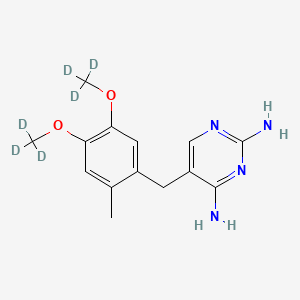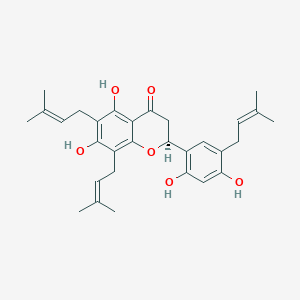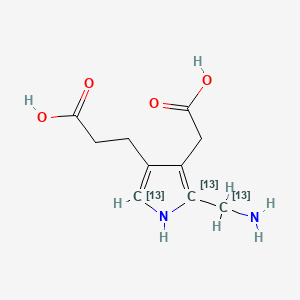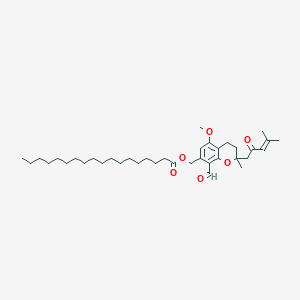
Hericenone G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hericenone G is a bioactive compound isolated from the fruiting bodies of the mushroom Hericium erinaceus, commonly known as Lion’s Mane. This compound belongs to the class of aromatic compounds known as hericenones, which are known for their potential neuroprotective and neurotrophic effects. This compound has garnered significant interest due to its ability to stimulate nerve growth factor (NGF) synthesis, making it a promising candidate for research in neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of hericenone G typically involves extraction from the fruiting bodies of Hericium erinaceus. The extraction process often uses solvents such as ethanol or methanol. The extracted compounds are then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC) with diode array detection (DAD). The gradient elution method, consisting of methanol and 0.1% formic acid as mobile phases, is commonly employed .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. the cultivation of Hericium erinaceus on a large scale, followed by solvent extraction and chromatographic purification, is the most feasible method. Advances in fermentation technology and mycelial culture could potentially enhance the yield and purity of this compound in the future .
Chemical Reactions Analysis
Types of Reactions: Hericenone G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its bioactivity or to study its structure-activity relationship.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, which may exhibit different bioactivities .
Scientific Research Applications
Hericenone G has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is studied for its unique structure and reactivity. Researchers explore its potential as a precursor for synthesizing novel compounds with enhanced bioactivities.
Biology: In biological research, this compound is investigated for its neurotrophic and neuroprotective properties. Studies have shown that it can stimulate the synthesis of nerve growth factor, which is essential for the growth and survival of neurons .
Medicine: this compound holds promise in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to promote nerve growth and protect neurons from oxidative stress makes it a potential therapeutic agent .
Industry: In the industrial sector, this compound can be used in the development of dietary supplements and functional foods aimed at enhancing cognitive function and overall brain health .
Mechanism of Action
Hericenone G exerts its effects primarily by stimulating the synthesis of nerve growth factor (NGF). This is achieved through the activation of specific signaling pathways in neurons. The compound interacts with molecular targets such as astroglial cells, leading to the secretion of NGF into the culture medium. This neurotrophic action helps in the growth, differentiation, and survival of neurons .
Comparison with Similar Compounds
Hericenone A: Known for its moderate neurotrophic activity.
Hericenone B: Exhibits strong antioxidant properties.
Hericenone C: Has been shown to stimulate NGF synthesis effectively.
Hericenone D: Similar to hericenone G in its neuroprotective effects.
Hericenone E: Known for its anti-inflammatory properties.
Hericenone F: Exhibits both neuroprotective and antioxidant activities.
Hericenone H: Has the highest NGF stimulatory effect among the hericenones.
Uniqueness of this compound: this compound stands out due to its potent neurotrophic activity and its ability to cross the blood-brain barrier, making it a particularly promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
CAS No. |
141973-36-6 |
|---|---|
Molecular Formula |
C37H58O6 |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
[8-formyl-5-methoxy-2-methyl-2-(4-methyl-2-oxopent-3-enyl)-3,4-dihydrochromen-7-yl]methyl octadecanoate |
InChI |
InChI=1S/C37H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-35(40)42-28-30-25-34(41-5)32-22-23-37(4,26-31(39)24-29(2)3)43-36(32)33(30)27-38/h24-25,27H,6-23,26,28H2,1-5H3 |
InChI Key |
GGXBOOLRGQUWIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C2CCC(OC2=C1C=O)(C)CC(=O)C=C(C)C)OC |
melting_point |
56 - 58 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate](/img/structure/B13441819.png)
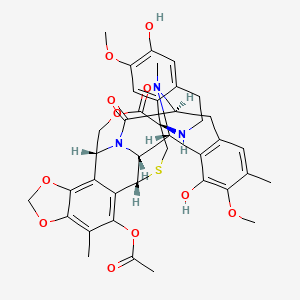
![(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid](/img/structure/B13441831.png)
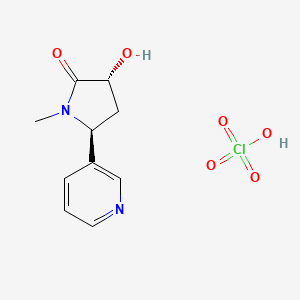
![N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide](/img/structure/B13441835.png)
![4-amino-N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13441845.png)
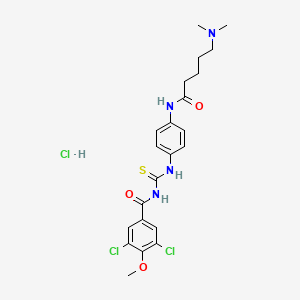
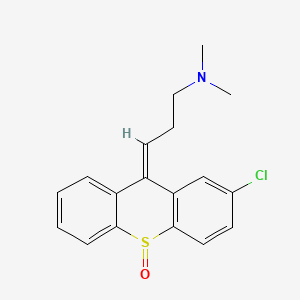
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate](/img/structure/B13441881.png)
